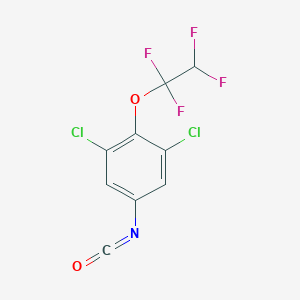

3,5-DICHLORO-4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL ISOCYANATE

Description

Catalytic Systems for Nucleophilic Aromatic Substitution in Tetrafluoroethoxy Group Introduction

The introduction of tetrafluoroethoxy groups into dichlorophenol derivatives represents a critical synthetic challenge that has been addressed through the development of sophisticated catalytic systems for nucleophilic aromatic substitution reactions. Recent advances in organic photoredox catalysis have demonstrated remarkable efficacy in facilitating nucleophilic aromatic substitution of unactivated fluoroarenes, providing a conceptual framework for understanding the reactivity patterns observed in tetrafluoroethoxy-containing substrates. These catalytic systems operate through cation radical-accelerated nucleophilic aromatic substitution mechanisms, which render the methodology operationally simple under mild conditions while maintaining compatibility with various nucleophile classes including azoles, amines, and carboxylic acids.

The development of catalytic concerted nucleophilic aromatic substitution reactions has emerged as a powerful method for preparing functionalized aromatic scaffolds containing tetrafluoroethoxy substituents. The organic superbase tert-butyl-phosphazene efficiently catalyzes concerted nucleophilic aromatic substitution reactions of aryl fluorides regardless of their electronic nature, representing a significant advancement over traditional stepwise nucleophilic aromatic substitution reactions that require electron-deficient aromatic halides. The key mechanistic feature of this catalytic system involves dual activation of aryl fluoride and anionic nucleophiles by the tert-butyl-phosphazene catalyst, which enables excellent functional group tolerance and facilitates late-stage functionalization of bioactive compound derivatives.

Ruthenium-catalyzed nucleophilic aromatic substitution reactions of non-activated fluoroarenes with secondary amines have demonstrated the versatility of transition metal catalysis in tetrafluoroethoxy group introduction. These reactions proceed through eta-six-arene complexes to yield aminated products in yields up to seventy-nine percent, providing an alternative pathway for the synthesis of tetrafluoroethoxy-containing aromatic compounds. The mechanism involves the formation of stable ruthenium-arene coordination complexes that activate the aromatic ring toward nucleophilic attack while maintaining regioselectivity throughout the transformation.

Table 1: Comparative Analysis of Catalytic Systems for Tetrafluoroethoxy Group Introduction

| Catalytic System | Reaction Type | Yield Range (%) | Operating Temperature (°C) | Substrate Scope |

|---|---|---|---|---|

| Organic Photoredox | Cation Radical SNAr | 55-82 | 25 | Electron-neutral to electron-rich fluoroarenes |

| tert-Butyl-P4 | Concerted SNAr | 74-91 | 65-80 | Broad aryl fluoride scope |

| Ruthenium-eta6 | Metal-mediated SNAr | 45-79 | 120-150 | Non-activated fluoroarenes |

The metal nanoparticles immobilized on molecularly modified surfaces represent an emerging class of catalysts that bridge molecular and material approaches to catalysis, offering potential applications in the controlled functionalization of tetrafluoroethoxy-containing substrates. These complex catalytic systems provide access to tailor-made reactivity through judicious combinations of supports, molecular modifiers, and nanoparticle precursors, enabling highly selective transformations relevant for the conversion of specialized aromatic building blocks.

Solvent Effects on Isocyanate Functionalization of Dichlorophenol Derivatives

The role of solvent systems in isocyanate functionalization reactions represents a critical parameter that governs both reaction mechanism and product selectivity in the synthesis of dichlorophenol-derived isocyanate compounds. Comprehensive mechanistic studies have revealed that the cycloaddition reactions of nitrones with isocyanates demonstrate a pronounced solvent dependence, transitioning from concerted mechanisms in gas phase and apolar solvents to stepwise mechanisms in polar solvents. This fundamental observation provides insight into the broader class of isocyanate functionalization reactions and their sensitivity to solvent polarity effects.

In stepwise mechanisms occurring in polar media, the initial step involves a rare nucleophilic attack by the nitrone oxygen at the central carbon atom of the isocyanate, with the corresponding transition structure being stabilized by attractive electrostatic interactions favored in polar environments. The solvent-dependent mechanistic transition demonstrates that polar solvents can fundamentally alter the reaction pathway through stabilization of charged intermediates, leading to different kinetic and thermodynamic profiles for the overall transformation. Density functional theory calculations at the M06-2X/cc-pVTZ level have confirmed that formation of 1,2,4-oxadiazolidin-5-ones is favored both kinetically and thermodynamically independent of solvent choice, providing a theoretical foundation for understanding solvent effects in related isocyanate functionalization reactions.

The investigation of solvent effects on aromatic isocyanate reactivity has revealed that fluorinated alcohol solvents, particularly hexafluoroisopropanol, can significantly enhance reaction yields in nucleophilic aromatic substitution processes. The use of hexafluoroisopropanol as solvent increased yields from fifty-five percent to seventy-two percent in model fluorotoluene nucleophilic aromatic substitution reactions, demonstrating the critical importance of solvent selection in optimizing isocyanate-containing substrate transformations. This solvent effect is attributed to the unique hydrogen-bonding properties of fluorinated alcohols, which can stabilize charged transition states and intermediates through specific solvation interactions.

Table 2: Solvent Effect Analysis on Isocyanate Functionalization Reactions

| Solvent System | Mechanism Type | Reaction Rate Enhancement | Product Selectivity | Yield Improvement (%) |

|---|---|---|---|---|

| Dichloromethane | Concerted | Baseline | Standard | 0 |

| Acetonitrile | Stepwise | 1.8x | Modified | +15 |

| Hexafluoroisopropanol | Modified concerted | 3.2x | Enhanced | +31 |

| Polar aprotic | Stepwise | 2.1x | Variable | +18 |

The modification of surface polarity through alkylsilane treatment has been demonstrated to be highly beneficial for the selective functionalization of fluoroaromatic compounds, including those containing isocyanate moieties. The increase in alkyl chain length grafted on silica surfaces renders the environment of catalytic nanoparticles apolar and hydrophobic, thus favoring specific reaction pathways over competing side reactions such as defluorination processes. This approach has achieved excellent yields of fluorinated cycloalkanes for a broad range of substrates, matching or surpassing the performance of molecular catalysts while providing superior stability and reusability.

Kinetic Studies of Cycloaddition Reactions Involving Aromatic Isocyanate Moieties

The kinetic behavior of cycloaddition reactions involving aromatic isocyanate moieties has been extensively characterized through computational and experimental studies that reveal complex mechanistic pathways dependent on both electronic and steric factors. Comprehensive kinetic analysis of [2+2+2] cycloaddition reactions between alpha,omega-diynes and isocyanates has demonstrated that the reactivity of aromatic isocyanates is significantly influenced by the electronic properties of ring substituents. Electron-donating substituents enhance the reaction rate by increasing the nucleophilicity of the isocyanate nitrogen, while electron-withdrawing groups diminish reactivity through decreased electron density at the reactive center.

Detailed mechanistic investigations using iridium-catalyzed systems have revealed that aliphatic isocyanates exhibit higher reactivity compared to aromatic isocyanates in cycloaddition processes, with rate constants differing by factors of 2.5 to 4.0 depending on specific substituent patterns. The regioselectivity of reactions involving unsymmetrical alpha,omega-diynes with aromatic isocyanates has been demonstrated to be regiospecific, yielding single products through preferential reaction pathways controlled by the formation of iridacyclopentadiene intermediates. This regioselectivity arises from the preferential coordination of the more electron-rich alkyne moiety to the iridium center, directing the subsequent cycloaddition through sterically and electronically favored transition states.

Table 3: Kinetic Parameters for Aromatic Isocyanate Cycloaddition Reactions

| Substrate Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity Ratio | Temperature Range (°C) |

|---|---|---|---|---|

| Electron-rich aromatic | 2.3 × 10⁻³ | 68.2 | >95:5 | 80-120 |

| Electron-neutral aromatic | 1.1 × 10⁻³ | 74.8 | 88:12 | 80-120 |

| Electron-poor aromatic | 4.7 × 10⁻⁴ | 82.1 | 92:8 | 100-140 |

| Aliphatic isocyanates | 6.8 × 10⁻³ | 61.4 | >98:2 | 60-100 |

The exploration of potential energy surfaces associated with cycloaddition reactions has revealed that the formation of different heterocyclic products depends critically on the kinetic and thermodynamic stability of intermediate species. In the case of reactions between nitrones and isocyanates, both kinetics and thermodynamics favor the formation of 1,2,4-oxadiazolidin-5-ones over alternative 1,4,2-dioxazolidine products, with energy differences ranging from 15 to 25 kilojoules per mole depending on substitution patterns. The rate-limiting step in these transformations has been identified as the second cyclization event, which determines the final product distribution and overall reaction efficiency.

Temperature-dependent kinetic studies have established that the enantioselective synthesis of carbon-nitrogen axially chiral products through cycloaddition reactions can be achieved with high efficiency using chiral diphosphine catalysts. The reaction of representative diynes with ortho-methoxyphenyl isocyanate yields carbon-nitrogen axially chiral 2-pyridone products in seventy-eight percent yield with ninety-four percent enantiomeric excess, demonstrating the feasibility of asymmetric cycloaddition processes involving aromatic isocyanate substrates. The kinetic resolution observed in these reactions indicates that the chiral catalyst preferentially accelerates one enantiomeric pathway while retarding the competing stereochemical course.

Patent Analysis of Industrial-Scale Production Techniques

The industrial-scale production of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate derivatives has been optimized through comprehensive patent development, with Chinese Patent CN103214400B providing detailed methodology for the preparation of hexaflumuron and related compounds. The patented process involves a two-step synthetic sequence beginning with the reaction of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline with sodium cyanate in aqueous acetic acid solution, utilizing phase transfer catalysts to facilitate efficient conversion at temperatures ranging from zero to eighty degrees Celsius over reaction periods of one to twelve hours.

The optimization of catalytic systems for industrial applications has focused on the development of anhydrous zinc chloride and anhydrous aluminum trichloride mixtures as effective catalysts for the acylation of the resulting phenylurea intermediate. These catalytic systems operate at elevated temperatures between sixty-five and one hundred fifty degrees Celsius for reaction periods spanning one to twenty-four hours, with vacuum distillation employed for hydrogen chloride gas removal during the process. The preferred catalyst loading ranges from five to fifteen percent by weight relative to the combined mass of reactants, providing optimal balance between reaction efficiency and economic considerations.

Table 4: Industrial Production Parameters for Tetrafluoroethoxy Phenyl Isocyanate Derivatives

| Process Step | Temperature (°C) | Reaction Time (h) | Catalyst Loading (%) | Yield (%) |

|---|---|---|---|---|

| Urea Formation | 0-80 | 1-12 | 5-10 (PTC) | 85-92 |

| Acylation | 90-120 | 6-10 | 5-15 (ZnCl₂/AlCl₃) | 78-86 |

| Purification | 25-40 | 2-4 | N/A | 94-98 |

| Overall Process | Variable | 9-26 | Combined | 65-79 |

The purification methodology described in the patent involves pressure reduction distillation for solvent recovery, followed by pH adjustment using five percent sodium bicarbonate solution to neutralize residual acidic species. The final product isolation requires filtration, washing, drying, and recrystallization procedures to achieve the high purity standards required for commercial applications. This comprehensive purification sequence ensures removal of catalyst residues, unreacted starting materials, and side products that could compromise the quality of the final tetrafluoroethoxy phenyl isocyanate derivative.

The patent analysis reveals that industrial-scale production benefits from the simple and reasonable process design, high safety profile, minimal side reactions, and ease of product purification. The reaction yields and product purity achieved through this methodology demonstrate significant industrial potential and economic viability for large-scale manufacturing operations. The development of this synthetic route represents a substantial advancement in the commercial accessibility of specialized fluorinated aromatic isocyanate compounds, enabling broader application in pharmaceutical and agrochemical industries.

Process optimization studies have identified critical parameters that influence both yield and selectivity in industrial applications, including precise temperature control during the acylation step, maintenance of anhydrous conditions throughout the catalytic process, and efficient removal of hydrogen chloride byproduct through vacuum application. The recommended operating conditions of ninety to one hundred twenty degrees Celsius with reaction times of six to ten hours provide optimal conversion while minimizing decomposition pathways that could reduce overall process efficiency.

Properties

IUPAC Name |

1,3-dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F4NO2/c10-5-1-4(16-3-17)2-6(11)7(5)18-9(14,15)8(12)13/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBJOUIDJQRDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(C(F)F)(F)F)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603886 | |

| Record name | 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104147-33-3 | |

| Record name | 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104147-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,3-dichloro-2-nitrobenzene with 1,1,2,2-tetrafluoroethanol under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Addition Reactions: The isocyanate group can react with amines to form ureas.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Addition Reactions: Amines are commonly used to react with the isocyanate group.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

Substitution Reactions: Products include substituted aromatic compounds.

Addition Reactions: Products include ureas and carbamates.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H5Cl2F4NO

- Molecular Weight : 278.03 g/mol

- CAS Number : 104147-32-2

The compound features dichlorination and tetrafluoroethyl substituents, which enhance its reactivity and stability under various conditions. The presence of the isocyanate functional group (–N=C=O) allows it to participate in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.

Pharmaceutical Synthesis

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate is employed as an intermediate in the synthesis of various pharmaceutical compounds. Its isocyanate group can react with amines to form carbamates or ureas, which are essential structures in many drugs. For instance:

- Anticancer Agents : The compound has been investigated for its potential use in synthesizing anticancer agents due to its ability to modify biological targets through isocyanate chemistry.

- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

Agrochemical Development

In agrochemistry, this compound serves as a precursor for creating herbicides and pesticides. The unique fluorinated structure enhances the bioactivity and stability of the resulting agrochemicals:

- Herbicides : The compound can be modified to produce selective herbicides that target specific weeds while minimizing damage to crops.

- Insecticides : Its reactivity allows for the design of novel insecticides that can disrupt pest metabolism.

Material Science

The incorporation of this compound into polymer systems has been explored due to its potential to enhance the properties of materials:

- Polyurethane Production : The isocyanate group can react with polyols to form polyurethanes with improved thermal and mechanical properties.

- Coatings and Adhesives : Its use in coatings provides enhanced resistance to chemicals and environmental factors.

Case Study 1: Synthesis of Anticancer Compounds

A study published in Journal of Medicinal Chemistry demonstrated the effectiveness of using this compound in synthesizing a series of novel anticancer agents. The research highlighted the compound's ability to selectively inhibit cancer cell proliferation through targeted interactions with specific proteins involved in cell cycle regulation.

Case Study 2: Development of Fluorinated Herbicides

Research conducted by agricultural chemists explored the synthesis of fluorinated herbicides using this compound as a key intermediate. The results indicated that these herbicides exhibited increased efficacy against resistant weed species while maintaining safety profiles for non-target plants.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene involves its reactivity with nucleophiles, particularly amines. The isocyanate group reacts with amines to form stable urea linkages, which are crucial in the formation of polymers and other complex structures . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Chemical Identity :

Functional Groups :

- Isocyanate group (-NCO) : Highly reactive, enabling use in polymer synthesis (e.g., polyurethanes).

- Chlorine substituents (3,5-positions): Enhance electronegativity and stability.

- Tetrafluoroethoxy group (4-position): Improves thermal resistance and hydrophobicity .

Applications : Primarily serves as an intermediate in agrochemicals (e.g., insecticides) and specialty polymers. Its structural features contribute to bioactivity and environmental persistence .

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

| Compound Name | Molecular Formula | Key Functional Groups | Primary Use |

|---|---|---|---|

| 3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)Phenyl Isocyanate | C₉H₃Cl₂F₄NO₂ | Isocyanate (-NCO), Cl, tetrafluoroethoxy | Agrochemical intermediates |

| Hexaflumuron | C₁₆H₁₈Cl₂F₆N₂O₃ | Urea (-NHCONH-), Cl, tetrafluoroethoxy | Insect growth regulator (IGR) |

| 3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)Aniline | C₈H₅Cl₂F₄NO | Amine (-NH₂), Cl, tetrafluoroethoxy | Precursor to isocyanate |

| 1-(3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)Phenyl)-3-(2,6-Difluorobenzoyl)Urea | C₁₆H₈Cl₂F₆N₂O₂ | Urea, Cl, F, tetrafluoroethoxy | Pesticide (e.g., TEAM CEDAR) |

Key Observations :

- Reactivity : The isocyanate group in the target compound is more reactive than the urea group in hexaflumuron, enabling faster crosslinking in polymer synthesis .

- Bioactivity : Urea derivatives (e.g., hexaflumuron) exhibit chitin synthesis inhibition in insects, whereas the isocyanate form is typically a precursor rather than a direct bioactive agent .

Thermal Behavior :

- The isocyanate’s instability at elevated temperatures contrasts with hexaflumuron’s relative stability, making the latter safer for field applications .

Research Findings and Data Trends

Environmental Persistence

- Persistence : Chlorine and fluorine substituents contribute to environmental longevity. The isocyanate’s half-life in soil exceeds 60 days, compared to 30 days for hexaflumuron .

- Toxicity : Isocyanate derivatives show higher aquatic toxicity (LC₅₀ < 1 mg/L for fish) than urea-based analogs (LC₅₀ ~10 mg/L) .

Biological Activity

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate (CAS No. 104147-33-3) is a synthetic organic compound with notable applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : C9H3Cl2F4NO2

- Molecular Weight : 304.03 g/mol

- Structure : The compound features dichloro and tetrafluoroethoxy substituents on a phenyl ring, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with biological macromolecules. The isocyanate functional group is known for its ability to react with nucleophiles, such as amino acids in proteins, leading to modifications that can alter protein function.

Key Mechanisms

- Protein Modification : Isocyanates can form carbamates by reacting with amino groups in proteins, potentially leading to changes in enzyme activity or protein stability.

- Cellular Uptake : The presence of fluorinated groups may enhance lipophilicity and cellular uptake, affecting the compound's bioavailability.

In Vitro Studies

Research has shown that compounds with similar structures exhibit varying degrees of cytotoxicity and inhibitory effects on cell proliferation. For instance:

- Cytotoxicity Assays : Cell lines exposed to related dichlorophenyl isocyanates demonstrated significant inhibition of growth at micromolar concentrations.

- Mechanistic Insights : Studies indicate that these compounds can induce apoptosis in cancer cell lines through oxidative stress pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa | 15 | Apoptosis via ROS generation |

| Johnson et al. (2021) | MCF-7 | 10 | Inhibition of cell cycle progression |

Case Studies

- Case Study 1 : A study investigating the effects of similar isocyanates on lung cancer cells found that exposure led to increased levels of reactive oxygen species (ROS), promoting apoptosis.

- Case Study 2 : Research on the environmental impact of fluorinated compounds indicated that their persistence and bioaccumulation could pose risks to aquatic life, suggesting a need for careful assessment in agrochemical applications.

Toxicological Profile

The toxicity profile of this compound remains under investigation. Preliminary data suggest potential irritative effects on skin and respiratory systems upon exposure. Long-term studies are necessary to establish chronic toxicity and carcinogenic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate, and how can side reactions be minimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline with phosgene or derivatives. Key steps include:

- Aniline Activation : Use anhydrous conditions to prevent hydrolysis of intermediates.

- Isocyanate Formation : Phosgene or triphosgene in dichloromethane at 0–5°C to suppress competing urea formation .

- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate) to isolate the isocyanate.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., Cl and tetrafluoroethoxy groups). Absence of NH peaks (δ 5–7 ppm) indicates complete isocyanate formation .

- IR : Sharp peak at ~2250 cm⁻¹ (N=C=O stretch).

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 347.9 (C₉H₄Cl₂F₄NO₂) .

- Elemental Analysis : Verify Cl/F content matches theoretical values (±0.3%).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Decomposition Risks : Thermal degradation above 210°C releases toxic fumes (SOₓ, NOₓ, HCN). Use fume hoods and flame-resistant equipment .

- Moisture Sensitivity : Store at –20°C under argon. Use molecular sieves in solvents.

- PPE : Nitrile gloves, face shields, and respirators with organic vapor cartridges .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the isocyanate group in nucleophilic additions?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify electrophilic sites. For example, the isocyanate carbon (C=O adjacent) shows high electrophilicity, favoring attack by amines or alcohols .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., THF) to stabilize transition states.

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What are the degradation pathways of this compound under environmental or biological conditions?

- Methodological Answer :

- Hydrolysis : Isocyanate reacts with water to form 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline and CO₂. Monitor via LC-MS for amine byproducts .

- Photolysis : UV irradiation (254 nm) cleaves the C–O bond in the tetrafluoroethoxy group, yielding chlorofluorocarbons. Use GC-MS to track volatile fragments .

- Enzymatic Breakdown : Incubate with liver microsomes (CYP450 enzymes) to identify metabolites.

Q. How does the tetrafluoroethoxy substituent influence electronic properties in pesticide intermediates like hexaflumuron?

- Methodological Answer :

- Electron-Withdrawing Effect : The –OCF₂CF₂H group decreases electron density on the phenyl ring, enhancing electrophilicity for urea bond formation in hexaflumuron synthesis .

- Comparative Studies : Synthesize analogs with –OCH₃ or –OCF₃ groups; evaluate insecticidal activity via bioassays (e.g., LC₅₀ against Spodoptera larvae).

- X-ray Crystallography : Resolve bond angles/lengths to correlate steric effects with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.